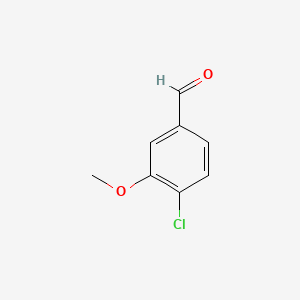

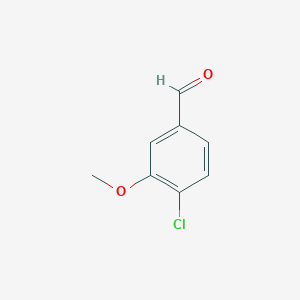

4-Chloro-3-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCOHGUBYSDFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512720 | |

| Record name | 4-Chloro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-16-4 | |

| Record name | 4-Chloro-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-methoxybenzaldehyde: A Technical Guide for Researchers

CAS Number: 13726-16-4

This technical guide provides an in-depth overview of 4-Chloro-3-methoxybenzaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis, pharmaceuticals, and other chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a substituted benzaldehyde with a chlorine atom at the 4-position and a methoxy group at the 3-position of the benzene ring.[1][2] This substitution pattern imparts unique reactivity and properties to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13726-16-4 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 56-60 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | |

| IUPAC Name | This compound | [1] |

Synthesis

Hypothetical Experimental Protocol (General Adaptation):

This protocol is a generalized procedure and may require optimization.

Materials:

-

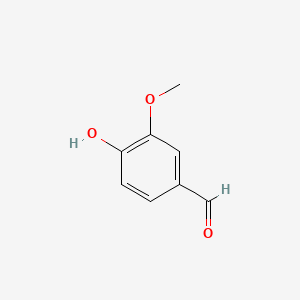

Vanillin (starting material)

-

Sulfuryl chloride (SO₂Cl₂) or other suitable chlorinating agent

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Pyridine or other suitable base

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware for reaction, workup, and purification

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolution: Dissolve vanillin in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Chlorination: Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent to the cooled vanillin solution with continuous stirring. The temperature should be maintained below 5 °C. A base such as pyridine may be added to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding cold water or a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

-

Washing: Wash the organic layer sequentially with water, dilute acid (if a base was used), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules.[2] Its functional groups—the aldehyde, the chloro substituent, and the methoxy group—provide multiple reaction sites for further chemical modifications.

-

Pharmaceutical Synthesis: This compound serves as a building block for the synthesis of biologically active molecules and pharmaceutical agents.[2] The presence of the chlorine and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

-

Agrochemicals: It is utilized in the development of new pesticides and herbicides.[2]

-

Flavor and Fragrance Industry: Its aromatic properties make it a potential ingredient in the formulation of flavors and fragrances.[2]

-

Organic Synthesis: As a versatile reagent, it is used in various organic reactions to construct complex molecular architectures.[2]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the provided search results, the activities of structurally related benzaldehydes offer insights into its potential roles.

Derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been shown to possess antimicrobial and anti-inflammatory properties.[3] Some benzaldehyde derivatives have been found to exert their anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] The MAPK pathway is a crucial signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Furthermore, other benzaldehydes have been shown to interact with the Sonic Hedgehog (Shh) signaling pathway, which is vital for embryonic development and has been implicated in certain cancers.[6][7] Benzaldehyde itself has been reported to suppress multiple signaling pathways in cancer cells by regulating protein-protein interactions mediated by 14-3-3ζ.[8]

Given these findings for related compounds, it is plausible that this compound or its derivatives could exhibit interesting biological activities. Further research is warranted to explore its specific effects on cellular signaling pathways.

Caption: Potential inhibitory effect of benzaldehyde derivatives on the MAPK signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[1][9]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In case of contact, follow standard first-aid procedures and seek medical attention. Store in a cool, dry, and well-ventilated place.

Caption: Overview of this compound's core data.

References

- 1. This compound | C8H7ClO2 | CID 12909725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data and a summary of the applications for 4-Chloro-3-methoxybenzaldehyde, a versatile aromatic aldehyde. Its unique structure, featuring both a chloro and a methoxy group, enhances its reactivity, making it a crucial intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1][2]

Core Chemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][3] |

| Molecular Weight | 170.59 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 13726-16-4 | [1][3] |

Applications in Research and Development

This compound is a valuable building block in organic synthesis due to its stability and reactivity.[1] The aldehyde functional group readily undergoes reactions such as nucleophilic addition and condensation, allowing for the construction of more complex molecular architectures essential in drug discovery.[1][2]

Key application areas include:

-

Pharmaceutical Synthesis : It serves as a vital intermediate in the creation of various pharmaceutical agents, including those targeting neurological disorders.[1] Its structural motifs are incorporated into novel compounds with potential therapeutic effects.[1]

-

Agrochemical Development : The compound is utilized in the formulation of effective and safer pesticides and herbicides.[1]

-

Organic Synthesis : Beyond specific industries, it is a foundational component for creating complex molecules for materials science and broader chemical engineering research.[1]

Representative Experimental Protocol: Schiff Base Condensation

The aldehyde group of this compound is highly reactive and can be used in various condensation reactions. A common example is the formation of a Schiff base (imine) by reacting the aldehyde with a primary amine. This reaction is fundamental in the synthesis of many biologically active compounds. While the following is a generalized protocol, specific conditions may vary based on the substrate.

Objective: To synthesize a Schiff base derivative from this compound and a generic primary amine (R-NH₂).

Materials:

-

This compound

-

Primary amine (e.g., aniline or a substituted variant)

-

Ethanol (or another suitable solvent like methanol)

-

Glacial acetic acid (catalyst)

-

Reaction flask with reflux condenser

-

Stirring apparatus (magnetic stirrer)

-

Heating mantle

-

Crystallization dish

-

Filtration apparatus (Büchner funnel)

Methodology:

-

Dissolution: Dissolve 1 molar equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.

-

Amine Addition: To the stirred solution, add 1 molar equivalent of the selected primary amine.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying & Characterization: Dry the purified product in a vacuum oven. The final Schiff base can be characterized using techniques such as FTIR, ¹H NMR, and elemental analysis to confirm its structure and purity.[4]

Logical Workflow: Role as a Synthetic Intermediate

The following diagram illustrates the logical position of this compound as a key intermediate in a typical synthetic workflow, leading to the development of biologically active molecules for screening.

Caption: Synthetic workflow using this compound.

References

Synthesis of 4-Chloro-3-methoxybenzaldehyde from 4-Chloro-2-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic routes for the preparation of 4-chloro-3-methoxybenzaldehyde from 4-chloro-2-methoxyphenol. Due to the absence of a direct literature precedent for this specific conversion, this document outlines established ortho-formylation methodologies for phenols and adapts them for the target synthesis. The information is intended to provide a strong foundational understanding for researchers to develop a successful synthetic protocol.

This compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the preparation of various biologically active molecules and other complex organic structures.[1] Its synthesis from a readily available starting material like 4-chloro-2-methoxyphenol is of significant interest.

Synthetic Strategies for Ortho-Formylation

The introduction of a formyl (-CHO) group onto an aromatic ring is a fundamental transformation in organic synthesis. For phenols, several methods are available for regioselective ortho-formylation. The primary challenge in the formylation of 4-chloro-2-methoxyphenol is to direct the formyl group to the position ortho to the hydroxyl group, which is also meta to the chloro group and ortho to the methoxy group. The strong ortho-directing ability of the hydroxyl group is the key to achieving the desired regioselectivity.

This guide will focus on three principal methods:

-

Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols using chloroform and a strong base.[2][3][4][5]

-

Magnesium Dichloride/Paraformaldehyde Method: A milder and often more selective method for ortho-formylation.[6][7]

-

Vilsmeier-Haack Reaction: Utilizes a Vilsmeier reagent, formed from a substituted amide and phosphorus oxychloride, to formylate electron-rich aromatic rings.[8][9][10][11][12]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[2][4] The reaction proceeds through the generation of dichlorocarbene (:CCl2) in situ from chloroform and a strong base, typically an alkali hydroxide.[2][3][5] The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is subsequently hydrolyzed to the aldehyde upon workup.[2]

Proposed Reaction Pathway

Caption: Reimer-Tiemann Reaction Pathway.

Experimental Protocol (Adapted from General Procedures)

Materials:

-

4-chloro-2-methoxyphenol

-

Chloroform (CHCl3)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl) for acidification

-

Dichloromethane or Diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-chloro-2-methoxyphenol in ethanol.

-

Add a concentrated aqueous solution of sodium hydroxide to the flask and stir to form the sodium phenoxide.

-

Heat the mixture to 60-70°C.

-

Add chloroform dropwise from the dropping funnel over a period of 1-1.5 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[13]

-

After the addition is complete, continue to stir the reaction mixture at 70-80°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and remove the excess ethanol and chloroform by rotary evaporation.

-

To the remaining residue, add water and carefully acidify with concentrated hydrochloric acid until the solution is acidic. This will precipitate the crude product.

-

Extract the product with dichloromethane or diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography or recrystallization.

Expected Outcomes and Considerations

-

The Reimer-Tiemann reaction typically gives modest to good yields.

-

A mixture of ortho and para isomers may be formed, though the ortho isomer is generally favored. In this specific case, the para position to the hydroxyl group is blocked by the chloro substituent, thus favoring formylation at the ortho position.

-

The reaction can be highly exothermic and should be carefully controlled.[5]

Magnesium Dichloride/Paraformaldehyde Method

This method provides a milder alternative to the Reimer-Tiemann reaction and often shows high regioselectivity for ortho-formylation of phenols.[6] The reaction utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium dichloride and a base like triethylamine.[6][7]

Proposed Reaction Pathway

Caption: MgCl2/Paraformaldehyde Formylation.

Experimental Protocol (Adapted from General Procedures)[6][7]

Materials:

-

4-chloro-2-methoxyphenol

-

Anhydrous magnesium dichloride (MgCl2)

-

Paraformaldehyde

-

Dry triethylamine (Et3N)

-

Dry acetonitrile or tetrahydrofuran (THF)

-

Hydrochloric acid (1N HCl)

-

Diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a dry, three-necked round-bottomed flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride and paraformaldehyde.

-

Add dry acetonitrile or THF, followed by the dropwise addition of dry triethylamine. Stir the mixture for 10-15 minutes.

-

Add 4-chloro-2-methoxyphenol dropwise to the mixture.

-

Heat the reaction mixture to reflux for the required reaction time (typically 2-8 hours, monitor by TLC).

-

Cool the mixture to room temperature and add 1N HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers successively with 1N HCl and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Quantitative Data for Analogous Phenols

While specific data for 4-chloro-2-methoxyphenol is unavailable, the following table summarizes results for similar substituted phenols using the MgCl2/paraformaldehyde method, which can serve as a reference.[6]

| Phenolic Derivative | Reaction Time (h) | Yield (%) |

| 4-chlorophenol | 8 | 85 |

| 4-methylphenol | 1.5 | 92 |

| 3-methoxyphenol | 2 | 88 |

| 4-methoxyphenol | 2 | 90 |

Data adapted from a study on the ortho-formylation of various phenolic derivatives.[6]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another effective method for the formylation of electron-rich aromatic compounds.[8][9][10] The Vilsmeier reagent, a chloroiminium salt, is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[8][11] This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.[12]

Proposed Reaction Pathway

Caption: Vilsmeier-Haack Reaction Pathway.

Experimental Protocol (Conceptual)

Materials:

-

4-chloro-2-methoxyphenol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium acetate or other base for workup

-

Water

Procedure:

-

Cool a solution of DMF in a suitable solvent (e.g., DCM) in an ice bath.

-

Slowly add phosphorus oxychloride dropwise while maintaining the low temperature. Stir for a period to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 4-chloro-2-methoxyphenol in the same solvent to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat as necessary (reaction temperatures can range from 0°C to 80°C) until the reaction is complete (monitor by TLC).[8]

-

Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and a base (e.g., sodium acetate solution).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Considerations for Vilsmeier-Haack Reaction

-

This reaction is generally effective for electron-rich aromatic compounds.[8][9][10]

-

The regioselectivity can be influenced by both steric and electronic effects.[8][12] Formylation typically occurs at the less sterically hindered position.[8]

Summary and Recommendations

For the synthesis of this compound from 4-chloro-2-methoxyphenol, all three discussed methods present viable routes.

-

The Magnesium Dichloride/Paraformaldehyde method is recommended as a starting point due to its reported high yields and excellent ortho-selectivity for a range of substituted phenols, as well as its milder reaction conditions.

-

The Reimer-Tiemann reaction is a classic and straightforward method, though it may result in lower yields and potentially more side products.

-

The Vilsmeier-Haack reaction is a powerful formylation technique, but its regioselectivity with this specific substrate would need to be carefully optimized.

It is crucial for researchers to perform small-scale trial reactions to determine the optimal conditions and regioselectivity for the formylation of 4-chloro-2-methoxyphenol before scaling up the synthesis. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to confirm the structure and purity of the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. byjus.com [byjus.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Chloro-3-methoxybenzaldehyde: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The structural elucidation of this compound has been performed using a suite of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.98 | s | - | H-C=O |

| 7.84 | d | 1.8 | H-2 |

| 7.50 | dd | 8.2, 1.8 | H-6 |

| 7.18 | d | 8.2 | H-5 |

| 3.97 | s | - | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | C=O |

| 156.0 | C-3 |

| 135.8 | C-1 |

| 131.2 | C-5 |

| 130.5 | C-6 |

| 128.0 | C-4 |

| 111.8 | C-2 |

| 56.4 | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100/125 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound (Predicted/Analogous)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~2820, ~2720 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1700 | Strong | C=O stretch (conjugated aldehyde) |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1260 | Strong | Aryl-O stretch (asymmetric) |

| ~1020 | Strong | Aryl-O stretch (symmetric) |

| ~820 | Strong | C-Cl stretch |

Note: Experimental data for the specific compound was not available. Data is predicted based on characteristic frequencies of substituted benzaldehydes.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 172 | ~33 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 170 | 100 | [M]⁺ (Molecular ion, due to ³⁵Cl isotope) |

| 169 | High | [M-H]⁺ |

| 141 | Moderate | [M-CHO]⁺ |

| 113 | Moderate | [M-CHO-CO]⁺ or [M-C₂HO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

For ¹H NMR, the spectral width is typically set to -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 0 to 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of the solid sample is dissolved in a volatile solvent (e.g., acetone or dichloromethane).

-

A few drops of the solution are deposited onto a KBr or NaCl salt plate.

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plate is recorded first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure compounds.

-

Electron Ionization (EI) is typically used, with an electron beam energy of 70 eV.

Instrumentation and Data Acquisition:

-

The mass spectrum is recorded using a quadrupole or time-of-flight (TOF) mass analyzer.

-

The mass-to-charge ratio (m/z) of the ions is scanned over a range, for example, m/z 40-300.

-

The relative abundance of each ion is plotted against its m/z value. The presence of a chlorine atom is indicated by the characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[5]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-3-methoxybenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety precautions and handling measures for 4-Chloro-3-methoxybenzaldehyde, a key aromatic aldehyde utilized in organic synthesis and the pharmaceutical industry[1][2].

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses several risks upon exposure.

GHS Hazard Statements:

-

H302: Harmful if swallowed[3].

-

H315: Causes skin irritation[3].

-

H319: Causes serious eye irritation[3].

The primary hazards are associated with acute oral toxicity, skin and eye irritation, and respiratory tract irritation[3]. All personnel handling this compound should be thoroughly familiar with these risks.

Quantitative Safety Data

The following table summarizes the key quantitative data available for this compound and its isomers, which are often handled in similar laboratory settings.

| Property | Value | Source |

| Molecular Formula | C8H7ClO2 | PubChem[3] |

| Molecular Weight | 170.59 g/mol | PubChem[3] |

| GHS Hazard Codes | H302, H315, H319, H335 | PubChem[3] |

| Melting Point | 56-60 °C (for 3-Chloro-4-methoxybenzaldehyde) | Sigma-Aldrich[5] |

Experimental Protocols

Detailed experimental protocols for toxicological or reactivity studies of this compound are not available in standard safety data sheets. Such studies would be conducted under controlled laboratory conditions by trained toxicologists and chemists. The methodologies would likely involve standard OECD guidelines for testing of chemicals, such as:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Skin Irritation: OECD Test Guideline 404

-

Eye Irritation: OECD Test Guideline 405

It is critical to consult specialized toxicological databases or conduct new studies to establish definitive experimental protocols and quantitative endpoints.

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood[6][7].

-

Ensure that an emergency eyewash station and safety shower are readily accessible[4][8].

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles or a face shield conforming to EN166 or NIOSH standards are mandatory to protect against splashes[4][9][10].

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant apron must be worn to prevent skin contact[4][6][8].

-

Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used to prevent inhalation of dust or vapors[4][10].

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances[4].

-

Keep containers tightly closed to prevent exposure to air and moisture[9][11][12]. The compound may be light and air sensitive[11][13].

-

Store in a designated area for combustible solids[5].

First Aid Measures

In the event of exposure, immediate action is crucial.

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[4][6].

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician[4][6].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist[4][6][11].

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[6].

Spill and Disposal Procedures

Spill Management:

-

Evacuate personnel from the spill area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand)[8].

-

Collect the absorbed material into a sealed, labeled container for proper disposal[4][8].

-

Ventilate the area and wash the spill site after material pickup is complete[8].

Waste Disposal:

-

Dispose of chemical waste through an approved hazardous waste management program[8][11].

-

Do not mix this waste with other waste streams unless compatibility is confirmed[8].

-

Follow all local, state, and federal regulations for hazardous waste disposal[8][11].

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H7ClO2 | CID 12909725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 3-Chloro-4-methoxybenzaldehyde 97 4903-09-7 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. This compound | 25g | 13726-16-4 | MFCD07787490 | 97 % | Shelf Life: 900 Days | Light Sensitive/air Sensitive/ 4, Each | Safety Glasses Website [safetyglasses.utechproducts.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-methoxybenzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 56-60 °C |

| Boiling Point | Not available |

| CAS Number | 13726-16-4 |

Solubility Profile

This structure suggests that this compound will exhibit good solubility in a range of common organic solvents. The expected solubility in various solvent classes is summarized in the table below. It is important to note that these are qualitative predictions and experimental verification is recommended for precise applications.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol | Soluble | The hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen and methoxy group of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and has a similar polarity. | |

| Ketones | Acetone | Soluble | The polar carbonyl group of acetone interacts favorably with the polar groups of the solute. |

| Methyl Ethyl Ketone | Soluble | Similar polarity to acetone. | |

| Esters | Ethyl Acetate | Soluble | The ester group provides polarity for favorable dipole-dipole interactions. |

| Ethers | Diethyl Ether | Moderately Soluble | Less polar than ketones and esters, but should still be a reasonably good solvent. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that is a good solvent for a wide range of organic compounds. | |

| Chlorinated Solvents | Dichloromethane | Soluble | The polarity is suitable for dissolving the solute, and the chlorine atom can have favorable interactions. |

| Chloroform | Soluble | Similar to dichloromethane. | |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Moderately Soluble | The nonpolar nature of toluene is less compatible with the polar functional groups of the solute. |

| Aliphatic Hydrocarbons | Hexane | Insoluble to Sparingly Soluble | The nonpolar nature of hexane makes it a poor solvent for this moderately polar compound. |

| Amides | Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic solids. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent with strong dissolving power for many organic compounds. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of a crystalline solid like this compound in an organic solvent. This method is based on the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formula:

S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of filtered solution) × 100

-

3.3. Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. For recrystallization purposes, a solvent should be chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Solvent Polarity: As indicated in Table 1, the polarity of the solvent plays a critical role. A solvent with a polarity similar to that of this compound will be most effective.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Logical Relationship of Solubility and Molecular Structure

The solubility of this compound is a direct consequence of its molecular structure and the intermolecular forces it can form with solvent molecules.

Caption: Factors influencing the solubility of this compound.

This diagram illustrates that the polar functional groups (carbonyl and methoxy) enhance solubility in polar solvents through dipole-dipole interactions and hydrogen bonding, while the less polar chlorophenyl ring contributes to its solubility in less polar organic solvents. The overall solubility in a given solvent is a balance of these competing factors.

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Chloro-3-methoxybenzaldehyde

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Chloro-3-methoxybenzaldehyde, a substituted aromatic aldehyde, is emerging as a valuable and versatile starting material in medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and methoxy substituents on the benzene ring, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in the development of novel therapeutic agents, with a focus on its utility in generating compounds with anticancer, antimicrobial, and anticonvulsant properties. While direct extensive research on derivatives of this specific benzaldehyde is growing, this guide also draws upon findings from structurally related compounds to highlight its significant potential.

Core Applications in Medicinal Chemistry

The reactivity of the aldehyde functional group in this compound allows for its facile conversion into a multitude of chemical frameworks, including but not limited to Schiff bases, chalcones, and various heterocyclic compounds. These molecular classes are well-established pharmacophores, known to interact with a range of biological targets.

Anticancer Drug Discovery

Substituted benzaldehydes are key building blocks in the synthesis of numerous compounds with demonstrated anticancer activity. The derivatives of this compound, particularly chalcones and Schiff bases, hold considerable promise in this therapeutic area.

Chalcones: Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to exhibit a broad spectrum of biological activities, including potent anticancer effects.[1] They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[2] The substitution pattern on both aromatic rings plays a crucial role in their cytotoxic activity.

While specific studies on chalcones derived directly from this compound are emerging, research on chalcones from other substituted benzaldehydes provides valuable insights. For instance, several synthesized chalcones have shown significant in vitro cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC3), and colorectal (HT-29) cancer cells.[1]

dot

Caption: Signaling pathways targeted by anticancer chalcones.

Quantitative Data on Anticancer Activity of Chalcone Derivatives (from related compounds):

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcones | MCF-7 (Breast) | < 20 µg/mL | [1] |

| Chalcones | A549 (Lung) | < 20 µg/mL | [1] |

| Chalcones | PC3 (Prostate) | < 20 µg/mL | [1] |

| Chalcones | HT-29 (Colorectal) | < 20 µg/mL | [1] |

| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | 1 - 10 | [3] |

| Hydrazone Derivatives | K-562 (Leukemia) | 0.04 | [4] |

| Hydrazone Derivatives | BV-173 (Leukemia) | 0.04 | [4] |

Experimental Protocol: Synthesis of Chalcones (General Claisen-Schmidt Condensation) [2]

-

Reactant Preparation: Dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.

-

Base Addition: Slowly add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) to the stirred mixture at a controlled temperature (e.g., 10-25°C).

-

Reaction Monitoring: Stir the reaction mixture for a specified duration (typically 2-24 hours) at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

dot

Caption: General workflow for chalcone synthesis.

Antimicrobial Drug Development

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound, particularly Schiff bases and chalcones, have shown potential as antimicrobial agents.

Schiff Bases: Schiff bases, formed by the condensation of a primary amine with an aldehyde, are known to possess a wide range of biological activities, including antibacterial and antifungal properties. The imine or azomethine group (-C=N-) is a critical pharmacophore for their antimicrobial action.

Chalcones: The α,β-unsaturated ketone moiety in chalcones is also implicated in their antimicrobial effects. Studies on chalcones derived from substituted benzaldehydes have demonstrated activity against both Gram-positive and Gram-negative bacteria.[5]

Quantitative Data on Antimicrobial Activity of Related Derivatives:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazone | Salmonella typhi | 64 - 128 | [6] |

| Chalcone Derivative | Escherichia coli | 17 - 20 | [5] |

| Chalcone Derivative | Pseudomonas aeruginosa | 10 - 18 | [5] |

| Chalcone Derivative | Staphylococcus aureus | 10 - 17 | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [7]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot

Caption: Workflow for MIC determination.

Anticonvulsant Agents

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. There is a continuous need for new anticonvulsant drugs with improved efficacy and better side-effect profiles. Benzanilide derivatives, which can be synthesized from substituted benzaldehydes, have shown promising anticonvulsant activity.

A study on a series of 4-chloro- and 4-methoxybenzanilide derivatives revealed significant anticonvulsant effects in animal models.[8] This suggests that derivatives of this compound could be explored for their potential as anticonvulsant agents.

Quantitative Data on Anticonvulsant Activity of Related Benzanilides: [8]

| Compound | Test Model | ED50 (mg/kg) |

| 4-methoxy-2,6-dimethylbenzanilide | MES (i.p.) | 18.58 |

| 4-methoxy-2,6-dimethylbenzanilide | MES (oral) | 27.40 |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test (Mouse Model) [9]

-

Animal Preparation: Use adult male mice, housed under standard laboratory conditions.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: At a predetermined time after drug administration, induce seizures by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using appropriate statistical methods.

dot

Caption: Logical flow of the MES test for anticonvulsant activity.

Conclusion and Future Directions

This compound represents a promising and versatile platform for the development of novel therapeutic agents. Its utility in the synthesis of diverse molecular scaffolds, including chalcones, Schiff bases, and other heterocyclic systems, opens up numerous avenues for drug discovery in oncology, infectious diseases, and neurology. While the full potential of this specific starting material is still being uncovered, the wealth of data on structurally related compounds strongly supports its continued investigation.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives of this compound. In-depth structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, elucidation of the precise mechanisms of action and identification of the specific molecular targets will be essential for their rational design and development into clinically viable drug candidates. The data and protocols presented in this guide provide a solid foundation for researchers to embark on this exciting and potentially fruitful area of medicinal chemistry.

References

- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

- 7. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-3-methoxybenzaldehyde: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-3-methoxybenzaldehyde, a versatile aromatic aldehyde that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, imparts distinct reactivity, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and other high-value chemical entities.[1] This document details its physicochemical properties, spectral data, synthetic routes, and key applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Core Physicochemical and Spectral Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis. The key data for this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| CAS Number | 13726-16-4 | [1][2] |

| Appearance | Solid | N/A |

| Melting Point | 56-60 °C | [3] |

| Boiling Point | 128 °C | [4] |

| Flash Point | 120.70 °C | [4] |

| IUPAC Name | This compound | [2] |

Spectral Information

Spectral data is critical for the identification and characterization of this compound and its derivatives.

| Spectral Data Type | Availability / Key Features | Source |

| Mass Spectrometry | GC-MS data is available. | [2][5] |

| Infrared (IR) Spectra | Vapor phase and FTIR spectra are available. | [2][5] |

| ¹H NMR Spectra | Data is available. | [5] |

| ¹³C NMR Spectra | Data is available for related structures. | [6] |

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. A common and effective method is the formylation of 2-chloroanisole. This can be accomplished via electrophilic aromatic substitution reactions such as the Vilsmeier-Haack or Gattermann-Koch reactions. The following diagram and protocol illustrate a generalized Vilsmeier-Haack approach.

Caption: Synthetic pathway for this compound via Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloroanisole

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the cooled POCl₃ solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Electrophilic Substitution: Dissolve 2-chloroanisole (1.0 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Organic Synthesis

This compound is a versatile building block due to the presence of three key functional groups: the aldehyde, the chloro substituent, and the methoxy group.[1] This allows for a wide range of chemical transformations, making it a valuable precursor for more complex molecules.[1]

Caption: Applications of this compound in synthesizing diverse molecular scaffolds.

Its applications span several industries:

-

Pharmaceutical Synthesis: It is a key intermediate for various pharmaceutical agents, including those targeting neurological disorders.[1]

-

Agrochemicals: It contributes to the development of effective and environmentally safer pesticides and herbicides.[1]

-

Flavor and Fragrance: Its aromatic properties make it a useful component in creating unique scents and flavors.[1]

Example Workflow: Synthesis of a Chalcone Intermediate

Chalcones are important precursors for flavonoids and other biologically active heterocyclic compounds. The following workflow demonstrates the synthesis of a chalcone derivative starting from this compound via a Claisen-Schmidt condensation.

Caption: Workflow for the synthesis of a chalcone derivative.

Experimental Protocol: Claisen-Schmidt Condensation

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an appropriate acetophenone derivative (1.0 eq) in ethanol.

-

Reaction Initiation: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise with vigorous stirring.

-

Precipitation: A solid precipitate usually forms within 15-30 minutes. Continue stirring the reaction mixture at room temperature for an additional 2-3 hours.

-

Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper. Subsequently, wash with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying and Purification: Dry the product in an oven at 50-60 °C. If necessary, the chalcone can be further purified by recrystallization from ethanol.

Safety and Handling

This compound requires careful handling due to its potential hazards. Adherence to safety protocols is essential.

GHS Hazard and Precautionary Statements

| Category | Information | Source |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][5][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5][7] |

-

Handling: Use in a well-ventilated area.[8] Wear suitable protective clothing, gloves, and eye/face protection.[7][8] Avoid formation of dust and aerosols.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][7][9] Keep containers tightly closed.[9][10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a high-utility building block in organic synthesis. Its defined physicochemical properties and predictable reactivity make it a reliable intermediate for constructing complex molecular architectures. The ability to readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions ensures its continued importance in the fields of medicinal chemistry, materials science, and agrochemical research. Proper handling and a thorough understanding of its chemistry, as outlined in this guide, will enable researchers and developers to fully leverage its synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7ClO2 | CID 12909725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-methoxybenzaldehyde 97 4903-09-7 [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. biosynth.com [biosynth.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Discovery and history of 4-Chloro-3-methoxybenzaldehyde

An In-depth Technical Guide to 4-Chloro-3-methoxybenzaldehyde: From Plausible Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde that has garnered significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its specific substitution pattern offers a unique combination of steric and electronic properties that make it a valuable intermediate in organic synthesis. While the precise historical details of its initial discovery and synthesis are not well-documented in readily available literature, its structural relationship to naturally occurring and synthetically important benzaldehydes, such as vanillin and isovanillin, suggests its emergence from the systematic exploration of aromatic chemistry in the late 19th or early 20th century. This guide provides a comprehensive overview of the compound's properties, plausible historical synthetic routes, modern preparative methods, and its applications, with a focus on providing actionable data and experimental insights for laboratory professionals.

Compound Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below. This data is essential for its handling, storage, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | Chem-Impex |

| Molecular Weight | 170.59 g/mol | Chem-Impex |

| CAS Number | 13726-16-4 | Chem-Impex |

| Appearance | Crystalline solid | N/A |

| Melting Point | 53.00 °C | Biosynth |

| Boiling Point | 128.00 °C | Biosynth |

| Flash Point | 120.70 °C | Biosynth |

| Solubility | Soluble in common organic solvents | N/A |

Historical Context and Plausible Early Synthesis

While the exact date and discoverer of this compound are not explicitly detailed in the surveyed historical chemical literature, its synthesis can be logically placed within the context of the burgeoning field of aromatic chemistry in the late 19th and early 20th centuries. During this period, chemists were actively investigating the substitution reactions of benzene and its derivatives, leading to the development of a vast array of novel compounds. The development of formylation reactions, which introduce an aldehyde group onto an aromatic ring, was a significant milestone.

Given the structure of this compound, its initial synthesis likely involved the formylation of 2-chloroanisole or the chlorination of m-methoxybenzaldehyde. Several classical named reactions for aromatic formylation would have been available to chemists of that era.

Plausible Synthetic Pathways

Three plausible historical synthetic routes for the initial preparation of this compound are the Gattermann, Vilsmeier-Haack, and Reimer-Tiemann reactions. These methods were instrumental in the synthesis of a wide range of substituted benzaldehydes.

The Gattermann reaction, discovered by Ludwig Gattermann, allows for the formylation of aromatic compounds.[2][3] It typically uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[2] A safer modification of this reaction uses zinc cyanide (Zn(CN)₂) in place of HCN.[2]

-

Starting Material: 2-Chloroanisole

-

Reagents: HCN, HCl, AlCl₃ (or Zn(CN)₂)

-

Plausible Mechanism: The reaction proceeds via an electrophilic aromatic substitution where the formimidoyl chloride, generated in situ, acts as the electrophile.

The Vilsmeier-Haack reaction, developed by Anton Vilsmeier and Albrecht Haack, is another method for formylating electron-rich aromatic rings.[4] It employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which is the active electrophile.[4][5][6]

-

Starting Material: 2-Chloroanisole

-

Reagents: POCl₃, DMF, followed by aqueous workup

-

Plausible Mechanism: The Vilsmeier reagent, a chloroiminium salt, is formed and then attacked by the electron-rich aromatic ring. Subsequent hydrolysis yields the aldehyde.[7]

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is primarily used for the ortho-formylation of phenols.[8] It involves the reaction of a phenol with chloroform in a basic solution.[9] To synthesize this compound via this route, one would need to start with a suitably substituted phenol.

-

Starting Material: 2-Chloro-5-methoxyphenol

-

Reagents: Chloroform (CHCl₃), Sodium Hydroxide (NaOH)

-

Plausible Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) in situ, which then acts as the electrophile.[10]

Modern Synthetic Protocols and Applications

Today, this compound is a commercially available reagent and a key intermediate in the synthesis of more complex molecules. Modern synthetic methods often prioritize efficiency, safety, and scalability.

Synthesis from Isovanillin

A common laboratory and industrial preparation of a related compound, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, involves the direct chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[11] A similar strategy could be adapted for the synthesis of this compound from a suitable precursor.

Experimental Protocol: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde from Isovanillin [11]

-

Dissolution: Dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid with heating.

-

Chlorination: Slowly add 29.41 g of tert-butyl hypochlorite (t-BuOCl) dropwise to the solution at a temperature between 35°C and 40°C.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Precipitation: Add 200 mL of ether to the reaction mixture and allow it to stand overnight to precipitate the product.

-

Isolation and Purification: Separate the precipitated crystals by filtration and wash with ether. The crude product can be purified by recrystallization from acetonitrile to yield 2-chloro-3-hydroxy-4-methoxybenzaldehyde.

Applications in Drug Development and Organic Synthesis

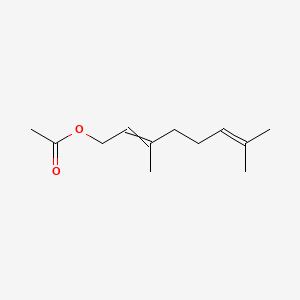

This compound serves as a crucial building block in the synthesis of various biologically active molecules. For instance, it is a key intermediate in the preparation of Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[12] Its structure is also found in precursors to various other pharmaceutical agents.[1]

The presence of the chloro, methoxy, and aldehyde functionalities allows for a wide range of chemical transformations, including nucleophilic additions, condensations, and cross-coupling reactions, making it a versatile tool for medicinal chemists and organic synthesists.

Spectroscopic Data for Characterization

Accurate characterization of this compound is crucial for quality control and reaction monitoring. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Spectral data for related compounds show characteristic shifts for aromatic protons, the aldehyde proton (~9.9 ppm), and the methoxy group protons (~3.9 ppm).[13][14][15] |

| ¹³C NMR | Expected signals include those for the carbonyl carbon (~190 ppm), aromatic carbons (in the range of 110-160 ppm), and the methoxy carbon (~56 ppm).[14] |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1700 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion

This compound is a valuable and versatile substituted benzaldehyde with important applications in modern organic synthesis, particularly in the pharmaceutical industry. While the specific historical details of its discovery remain elusive, its synthesis can be understood within the context of the development of classical formylation reactions. The plausible historical pathways, coupled with modern, efficient synthetic protocols, provide a comprehensive understanding of this important chemical intermediate. The data and experimental details provided in this guide are intended to support researchers and scientists in the effective utilization of this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 12. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-3-methoxybenzaldehyde: Suppliers, Commercial Availability, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-methoxybenzaldehyde, a key aromatic aldehyde intermediate. It details its commercial availability from various suppliers, outlines potential synthetic and analytical methodologies, and discusses its applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Introduction

This compound (CAS No. 13726-16-4) is a substituted aromatic aldehyde featuring both a chloro and a methoxy group on the benzene ring. This unique substitution pattern imparts specific reactivity, making it a valuable building block in organic synthesis.[1] Its applications are found in the development of pharmaceuticals, agrochemicals, dyes, as well as in the flavor and fragrance industry.[1][2] The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences the electrophilicity of the aldehyde and the reactivity of the aromatic ring, allowing for a range of chemical transformations.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The typical purity offered is around 98%. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Number | Purity | Pack Sizes | Price (USD) | Lead Time |

| ChemUniverse | P46746 | 98% | 1g, 5g, 10g | $34.00 (1g), $62.00 (5g), $89.00 (10g) | 6-8 days |

| Chem-Impex | - | - | - | Price on request | - |

| Biosynth | - | - | 50g, 100g, 250g | $95.00 (50g), $130.00 (100g), $260.00 (250g) | In Stock (2-3 Weeks) |

| Sigma-Aldrich | - | 97% | 1g, 5g | $62.10 (1g), $200.00 (5g) | Check for availability |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and for bulk quotations.

A broader search for suppliers can be conducted through online chemical marketplaces and directories. Key regions for sourcing this chemical include the USA, Europe, and China.[3][4]

Synthetic Protocols

Proposed Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[5][6][7] In this proposed synthesis, 2-chloro-1-methoxybenzene (2-chloroanisole) would serve as the starting material.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF, 1.5 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-